1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Formation of the Piperazine Ring: Piperazine rings are commonly formed through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and piperazine intermediates using appropriate linkers and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.
4-Methylpiperazine: Contains the piperazine ring.
Piperidine: Contains the piperidine ring.
Uniqueness
1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of three distinct ring systems and the presence of a but-2-yn-1-yl linker, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C20H31N5O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H31N5O2/c1-17-16-19(23(3)21-17)20(26)25-9-6-18(7-10-25)27-15-5-4-8-24-13-11-22(2)12-14-24/h16,18H,6-15H2,1-3H3 |
InChI Key |
PYLNPBDFRIMJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C)C |
Origin of Product |
United States |
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